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Compound of Interest

Compound Name: 3,3-Dimethylcycloheptanone

Cat. No.: B13571215 Get Quote

An In-depth Technical Guide to 3,3-Dimethylcycloheptanone

IUPAC Name: 3,3-Dimethylcycloheptanone Molecular Formula: C₉H₁₆O

This guide provides a comprehensive technical overview of 3,3-Dimethylcycloheptanone, a

saturated seven-membered cyclic ketone. Intended for researchers, scientists, and

professionals in drug development, this document outlines the compound's properties, a

detailed protocol for its logical synthesis, and its predicted spectroscopic characteristics. Due to

a scarcity of published experimental data for this specific molecule, this guide has been

constructed based on established chemical principles, including well-documented reaction

mechanisms and spectroscopic data from analogous structures.

Physicochemical Properties
The fundamental properties of 3,3-Dimethylcycloheptanone are summarized below. While the

molecular weight and formula are exact, other physical properties are estimated based on

trends observed for similar cyclic ketones, such as cycloheptanone and its substituted

derivatives.
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Property Value Source

IUPAC Name 3,3-Dimethylcycloheptanone -

Molecular Formula C₉H₁₆O -

Molecular Weight 140.22 g/mol Calculated

CAS Number 17395-32-7 PubChem[1]

Appearance
Colorless to pale yellow liquid

(Predicted)
-

Boiling Point
~195-205 °C (Estimated at 760

mmHg)
-

Density
~0.90 g/mL (Estimated at 25

°C)
-

Solubility

Soluble in common organic

solvents; sparingly soluble in

water (Predicted)

-

Proposed Synthesis: Experimental Protocol
The most logical synthetic route to 3,3-Dimethylcycloheptanone is a one-carbon ring

expansion of the readily available precursor, 3,3-dimethylcyclohexanone. The Tiffeneau-

Demjanov rearrangement is a classic and effective method for this transformation.[2][3] The

multi-step protocol detailed below is based on established procedures for this reaction

sequence.[4]

Overall Reaction Scheme: 3,3-Dimethylcyclohexanone → 1-cyano-3,3-dimethylcyclohexan-1-ol

→ 1-(aminomethyl)-3,3-dimethylcyclohexan-1-ol → 3,3-Dimethylcycloheptanone

Step 1: Synthesis of 1-cyano-3,3-dimethylcyclohexan-1-
ol (Cyanohydrin Formation)

Objective: To form the cyanohydrin intermediate from 3,3-dimethylcyclohexanone.

Materials:
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3,3-dimethylcyclohexanone (1.0 eq)

Sodium cyanide (NaCN) (1.2 eq)

Glacial acetic acid

Diethyl ether

Water

Procedure:

In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve 3,3-

dimethylcyclohexanone in diethyl ether.

In a separate beaker, dissolve sodium cyanide in water and add it dropwise to the stirred

ketone solution.

Slowly add glacial acetic acid to the biphasic mixture over 30 minutes, ensuring the

temperature remains below 10 °C.

After the addition is complete, allow the reaction to stir at room temperature for 12-18

hours.

Monitor the reaction by Thin Layer Chromatography (TLC).

Upon completion, separate the organic layer. Wash the organic layer sequentially with

saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate

under reduced pressure to yield the crude cyanohydrin, which can be used in the next

step without further purification.

Step 2: Synthesis of 1-(aminomethyl)-3,3-
dimethylcyclohexan-1-ol (Nitrile Reduction)

Objective: To reduce the cyanohydrin to the corresponding β-amino alcohol.
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Materials:

Crude 1-cyano-3,3-dimethylcyclohexan-1-ol (1.0 eq)

Lithium aluminum hydride (LiAlH₄) (2.0 eq)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Water

15% Aqueous sodium hydroxide (NaOH)

Procedure:

To a flask containing a stirred suspension of LiAlH₄ in anhydrous diethyl ether under an

inert atmosphere (N₂ or Ar), add a solution of the crude cyanohydrin in anhydrous diethyl

ether dropwise at 0 °C.

After the addition, allow the mixture to warm to room temperature and then heat to reflux

for 4-6 hours.

Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the

sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more

water (Fieser workup).

Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing

the solid with additional diethyl ether.

Combine the organic filtrates and concentrate under reduced pressure to obtain the crude

amino alcohol.

Step 3: Synthesis of 3,3-Dimethylcycloheptanone
(Tiffeneau-Demjanov Rearrangement)

Objective: To induce ring expansion via diazotization of the amino alcohol.[2]

Materials:
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Crude 1-(aminomethyl)-3,3-dimethylcyclohexan-1-ol (1.0 eq)

Sodium nitrite (NaNO₂) (1.1 eq)

Acetic acid

Water

Diethyl ether

Procedure:

Dissolve the crude amino alcohol in an aqueous solution of acetic acid and cool the

mixture to 0-5 °C in an ice-salt bath.

Add a solution of sodium nitrite in water dropwise to the stirred amino alcohol solution.

Vigorous evolution of nitrogen gas should be observed. Maintain the temperature below 10

°C throughout the addition.

After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture

to warm to room temperature and stir for an additional 2-3 hours.

Extract the aqueous mixture with diethyl ether (3x).

Combine the organic extracts and wash them with saturated aqueous NaHCO₃ solution,

water, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced

pressure.

Purify the resulting crude product by column chromatography on silica gel or distillation to

yield pure 3,3-Dimethylcycloheptanone.

Spectroscopic and Chromatographic Data
(Predicted)
The following tables summarize the predicted spectroscopic and chromatographic data for 3,3-
Dimethylcycloheptanone. These predictions are based on the analysis of its chemical
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structure and comparison with known data for similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~2.45 t 2H H-2 (α-CH₂)

~2.30 s 2H H-7 (α'-CH₂)

~1.65 m 2H H-6 (γ-CH₂)

~1.50 m 2H H-5 (β'-CH₂)

~1.40 t 2H H-4 (β-CH₂)

~1.00 s 6H 2 x CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Carbon Assignment

~215 C-1 (C=O)

~52 C-2 (α-CH₂)

~49 C-7 (α'-CH₂)

~40 C-4 (β-CH₂)

~35 C-3 (Quaternary C)

~30 2 x CH₃

~28 C-6 (γ-CH₂)

~25 C-5 (β'-CH₂)

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~2960-2850 Strong C-H (sp³) stretching

~1700 Strong C=O (ketone) stretching

~1465 Medium CH₂ scissoring

~1370 Medium
CH₃ symmetric bending (gem-

dimethyl)

Table 4: Predicted Mass Spectrometry (EI-MS) Data
m/z Value

Proposed Fragment
Identity

Notes

140 [M]⁺ Molecular Ion

125 [M - CH₃]⁺ Loss of a methyl group

97 [M - C₃H₇]⁺
Alpha-cleavage (loss of propyl

radical)

83 [M - C₄H₉]⁺
Alpha-cleavage (loss of butyl

radical)

69 Further fragmentation

55
Common fragment in cyclic

systems

Mandatory Visualizations
The following diagrams illustrate the proposed synthetic workflow and the logical relationship

between the molecular structure and its predicted spectroscopic signals.
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Step 1: Cyanohydrin Formation

Step 2: Nitrile Reduction

Step 3: Tiffeneau-Demjanov Rearrangement

3,3-Dimethylcyclohexanone

1-Cyano-3,3-dimethylcyclohexan-1-ol

  1. NaCN, H₂O
  2. Acetic Acid, Et₂O
  0°C to RT

1-(Aminomethyl)-3,3-dimethylcyclohexan-1-ol

  1. LiAlH₄, Et₂O
  2. H₂O, NaOH(aq)
  Reflux

3,3-Dimethylcycloheptanone

  NaNO₂, Acetic Acid(aq)
  0°C to RT
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Caption: Proposed synthesis workflow for 3,3-Dimethylcycloheptanone via Tiffeneau-

Demjanov rearrangement.

3,3-Dimethylcycloheptanone Structure
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Caption: Logical relationship between structure and predicted ¹³C NMR chemical shifts for 3,3-
Dimethylcycloheptanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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